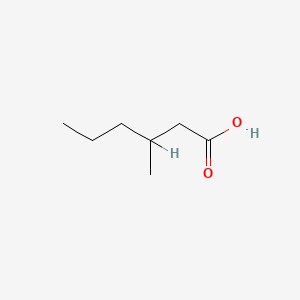
3-Methylhexanoic acid
Cat. No. B1595691
Key on ui cas rn:
3780-58-3
M. Wt: 130.18 g/mol
InChI Key: NZQMQVJXSRMTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04775692
Procedure details


Sodium metal (42.0 g, 1.827 mol) was dissolved in absolute ethanol (500 ml) under argon atmosphere. Ethyl malonate (289.3 g, 1.806 mol) was added at a stretch to the solution with stirring. Further, 2-bromopentane (262.6 g, 1.738 mol) was added dropwise at first slowly and, after sodium bromide was precipitated, in such a rate that ethanol was slowly refluxed. After 3 hour reflux, the mixture was cooled to room temperature, and 50% aqueous potassium hydroxide solution (510 g) was added dropwise slowly. The mixture was again warmed slowly and refluxed for 4 hours. After distilling off ethanol, concentrated hydrochloric acid (500 ml) was added and the mixture was refluxed for one hour. The reaction mixture was cooled to room temperature, and extracted with ether (500 ml×3). The combined ether layers were washed with brine (200 ml×2) and dried over anhydrous sodium sulfate. After distilling off ether, the residue was heated at 180° C. until carbon dioxide was no longer generated. The resulting residue was distilled under reduced pressure to give dl-3-methylhexanoic acid (172 g, 1.323 mol, 76%, b.p.: 112°-113° C./15 mmHg).





Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[Na].C(OCC)(=O)[CH2:3][C:4]([O-:6])=[O:5].Br[CH:12]([CH2:14][CH2:15][CH3:16])[CH3:13].[Br-].[Na+]>C(O)C>[CH3:13][CH:12]([CH2:14][CH2:15][CH3:16])[CH2:3][C:4]([OH:6])=[O:5] |f:3.4,^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
289.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
262.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)CCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was precipitated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
in such a rate that ethanol was slowly refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 3 hour reflux
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
50% aqueous potassium hydroxide solution (510 g) was added dropwise slowly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was again warmed slowly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 4 hours
|
|
Duration
|
4 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off ethanol, concentrated hydrochloric acid (500 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (500 ml×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether layers were washed with brine (200 ml×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the residue was heated at 180° C. until carbon dioxide
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting residue was distilled under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(=O)O)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.323 mol | |
| AMOUNT: MASS | 172 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
